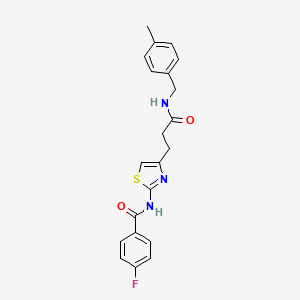

![molecular formula C23H29N3O3S B2817038 2-(异戊硫基)-8,8-二甲基-5-(5-甲基呋喃-2-基)-7,8,9,10-四氢吡咯并[4,5-b]喹啉-4,6(3H,5H)-二酮 CAS No. 631854-99-4](/img/structure/B2817038.png)

2-(异戊硫基)-8,8-二甲基-5-(5-甲基呋喃-2-基)-7,8,9,10-四氢吡咯并[4,5-b]喹啉-4,6(3H,5H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, quinoline has a molecular weight of 129.16 .科学研究应用

合成和杂环化合物形成

这种化合物的重大应用之一在于其在形成杂环化合物中的合成和利用。研究表明,涉及 2-取代 6-氨基嘧啶-4(3H)-酮的一锅合成技术,导致形成新的取代的 5-芳基-5,8,9,10-四氢嘧啶并[4,5-b]喹啉-4,6(3H,7H)-二酮,产率良好。这个过程强调了该化合物在产生具有潜在生物活性的杂环结构中的作用,突出了其在合成有机化学和药物发现中的重要性 (Harutyunyan 等,2019)。

多组分反应合成

另一个应用是在多组分反应合成中,其中连接到各种核心(如苯和吡啶)的新型双(硫烷二基)双(四氢嘧啶并[4,5-b]喹啉-4,6-二酮)被制备。这个过程展示了该化合物通过有效的合成途径创建复杂分子结构的用途,有助于开发新材料和生物活性分子 (Diab 等,2021)。

DNA 相互作用研究

此外,该化合物的衍生物已被探索其与 DNA 和牛血清白蛋白 (BSA) 的相互作用,包括对 DNA 光裂解和结合亲和力的研究。这些研究揭示了该化合物在生物物理研究、理解药物-DNA 相互作用以及开发针对遗传物质的治疗剂中的潜力 (Ragheb 等,2022)。

催化和绿色化学

研究还延伸到该化合物在催化中的作用,特别是在通过新型催化剂合成 N-杂环化合物中。这突出了其在绿色化学中的应用,其中其合成有助于环境友好的化学过程,强调化学合成中的可持续性和效率 (Sepehrmansouri 等,2020)。

作用机制

Target of Action

Similar compounds have been found to be effective against gram-positive and gram-negative bacteria . The imidazole core is a pharmacophore in antimicrobial tests .

Mode of Action

It is likely that it interacts with its targets in a way that inhibits their function, leading to its antimicrobial effects .

Biochemical Pathways

It is likely that it interferes with essential bacterial processes, leading to their death or inhibition .

Result of Action

Given its antimicrobial activity, it is likely that it leads to the death or inhibition of bacteria .

未来方向

属性

IUPAC Name |

8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-(5-methylfuran-2-yl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c1-12(2)8-9-30-22-25-20-19(21(28)26-22)18(16-7-6-13(3)29-16)17-14(24-20)10-23(4,5)11-15(17)27/h6-7,12,18H,8-11H2,1-5H3,(H2,24,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCPPOGHVALJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

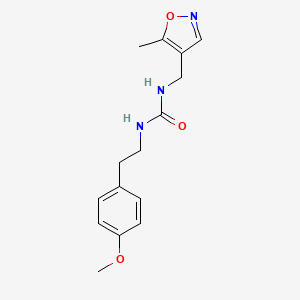

![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816955.png)

![N-(4-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2816959.png)

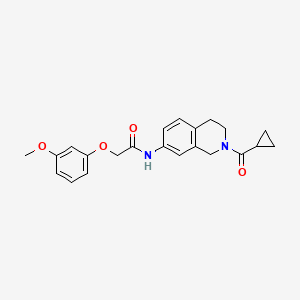

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2816961.png)

![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine](/img/structure/B2816962.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide](/img/structure/B2816963.png)

![1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B2816968.png)

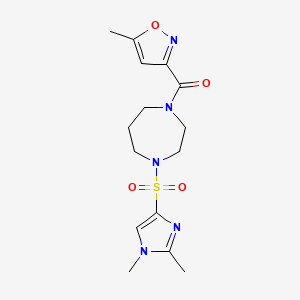

![N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816972.png)

![N-(1-cyanocyclobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2816973.png)

![1-(5-Chloro-2-methylphenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2816974.png)

![9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2816975.png)